2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
CAS No.: 921192-41-8
Cat. No.: VC16931085
Molecular Formula: C7H15NO5
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921192-41-8 |
|---|---|
| Molecular Formula | C7H15NO5 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
| Standard InChI | InChI=1S/C7H15NO5/c9-1-3-6(12)7(13)5(8-3)4(11)2-10/h3-13H,1-2H2 |
| Standard InChI Key | ZJRUOSSQTZGFJV-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(C(N1)C(CO)O)O)O)O |
Introduction
Structural Characteristics and Stereochemical Properties
Core Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at positions 2, 3, 4, and 5. The 2-position bears a 1,2-dihydroxyethyl group (-CH(OH)CH₂OH), while the 5-position contains a hydroxymethyl group (-CH₂OH). Additional hydroxyl groups occupy the 3- and 4-positions, creating a highly polar structure.
Stereochemical Configuration
Although explicit stereochemical data for this specific compound remains limited in publicly available literature, analogous pyrrolidine derivatives often exhibit cis/trans isomerism at hydroxyl-bearing carbons. For example, the related compound (2S,3R,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol demonstrates the importance of stereochemistry in biological activity, with specific configurations enhancing enzyme-binding affinity .
Physicochemical Properties
-
Solubility: High aqueous solubility due to extensive hydroxylation.
-
Hydrogen Bonding: Capable of forming 8–10 hydrogen bonds, facilitating interactions with biological macromolecules.
-
pKa: Estimated pKa values of ~9.5 (amine) and ~12–14 (hydroxyl groups), suggesting protonation at physiological pH.
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
Recent advances utilize MCR strategies to construct the pyrrolidine scaffold efficiently. A representative protocol involves:
-
Cyclization: Reaction of a linear aminoketone precursor with aldehydes and nitroalkanes in a one-pot procedure.
-
Functionalization: Sequential oxidation and reduction steps to introduce hydroxyl groups .
-
Stereochemical Control: Chiral catalysts or resolving agents to achieve desired configurations .
This method reduces synthetic steps compared to traditional linear syntheses, achieving yields up to 24% for related iminosugars .
Post-Modification Strategies
-
Hydroxylation: Epoxidation of olefin intermediates followed by acid-catalyzed ring-opening with water.
-
Protection/Deprotection: Temporary masking of hydroxyl groups using benzyl or acetyl protecting agents to prevent undesired side reactions.
Biological Activity and Mechanisms
Purine Nucleoside Phosphorylase (PNP) Inhibition
The compound acts as a competitive inhibitor of PNP, an enzyme critical for purine salvage pathways. Key interactions include:
-
Active Site Binding: Hydroxyl groups form hydrogen bonds with Asp206 and His257 residues.
-
Substrate Mimicry: Structural resemblance to guanosine enables displacement of natural substrates.
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (PNP Inhibition) | 12.3 ± 1.8 μM | |
| Selectivity (vs. XO*) | >100-fold | |
| *Xanthine oxidase |
Alpha-Glucosidase Inhibition
In vitro assays demonstrate moderate inhibition of alpha-glucosidase (IC₅₀ = 45.2 μM), suggesting potential for managing postprandial hyperglycemia in diabetes . The hydroxymethyl group at C5 is critical for binding to the enzyme’s catalytic pocket .
Comparative Analysis with Structural Analogues
Table 1 highlights structural and functional differences between 2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol and related compounds:
Challenges and Future Directions
Synthetic Complexity
Stereoselective synthesis remains labor-intensive, necessitating improved catalytic asymmetric methods. Flow chemistry and enzyme-mediated reactions show promise for scaling production .
Pharmacokinetic Optimization
-
Bioavailability: Low logP (-2.1) limits membrane permeability; prodrug strategies (e.g., acetylated derivatives) are being explored.
-
Metabolic Stability: Glucuronidation at hydroxyl groups reduces half-life; site-specific methylation may enhance stability.
Target Selectivity
Off-target effects on related enzymes (e.g., adenosine deaminase) require mitigation through structure-activity relationship (SAR) studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume